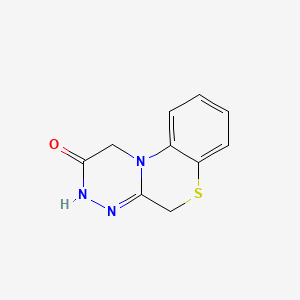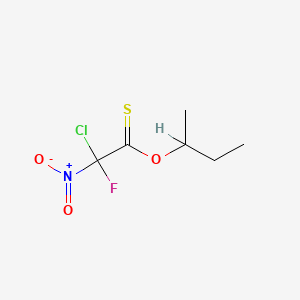
4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl is an organic compound characterized by the presence of a nitroso group (-NO) attached to a biphenyl structure with a tert-butyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl typically involves the nitration of 4-(1,1-Dimethylethyl)-1,1’-biphenyl followed by reduction to form the nitroso derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reduction can be achieved using reagents such as sodium dithionite or zinc in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: 4-(1,1-Dimethylethyl)-4’-nitro-1,1’-biphenyl.
Reduction: 4-(1,1-Dimethylethyl)-4’-amino-1,1’-biphenyl.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,4-Bis(1,1-Dimethylethyl): Known for its antioxidant properties and used in various industrial applications.
Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetic industries.
4-(1,1-Dimethylethyl)phenol: Used as an intermediate in the synthesis of other organic compounds.
Uniqueness
4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl is unique due to the presence of both a nitroso group and a tert-butyl group on the biphenyl structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
279242-17-0 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
1-tert-butyl-4-(4-nitrosophenyl)benzene |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17-18)11-7-13/h4-11H,1-3H3 |
Clé InChI |
RFJIAAZMIODMAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



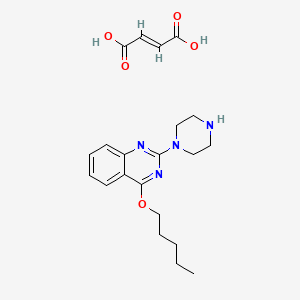
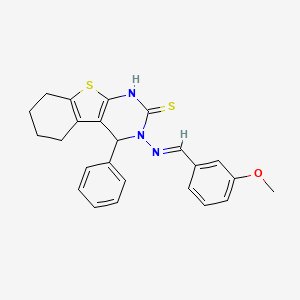
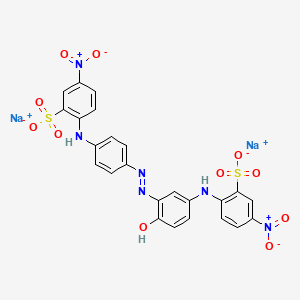
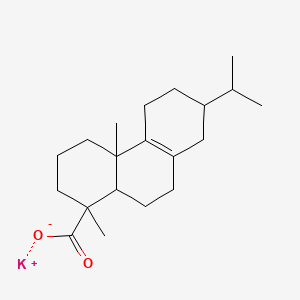
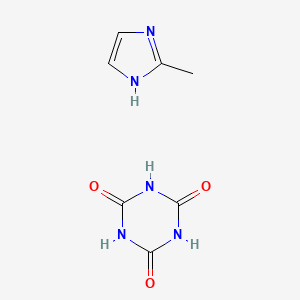
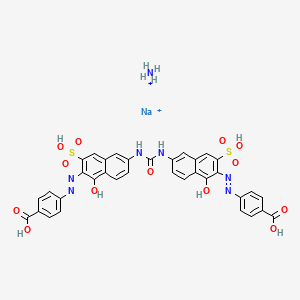
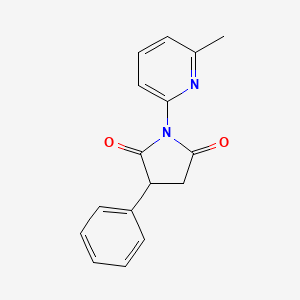
![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)
![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)


